6-Bromo-4-methylthieno[2,3-B]quinoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62452-38-4 |
|---|---|
Molecular Formula |
C12H8BrNS |
Molecular Weight |
278.17 g/mol |
IUPAC Name |
6-bromo-4-methylthieno[2,3-b]quinoline |
InChI |
InChI=1S/C12H8BrNS/c1-7-9-4-5-15-12(9)14-11-3-2-8(13)6-10(7)11/h2-6H,1H3 |
InChI Key |
AFMFBHCEMXBUPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CSC2=NC3=C1C=C(C=C3)Br |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 6 Bromo 4 Methylthieno 2,3 B Quinoline
Reactivity at the Bromine Atom: Carbon-Carbon Bond Formation via Cross-Coupling
The bromine atom at the 6-position of the thieno[2,3-b]quinoline core serves as a key functional handle for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for constructing complex molecular architectures from simpler precursors. Methodologies such as the Suzuki-Miyaura, Sonogashira, and Heck couplings have been successfully applied to halo-thieno[2,3-b]quinolines, enabling the introduction of a wide range of aryl, alkynyl, and vinyl substituents. rsc.orgrsc.org These transformations are crucial for generating libraries of novel compounds for various applications.
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. While specific studies detailing the Suzuki-Miyaura coupling on 6-Bromo-4-methylthieno[2,3-b]quinoline are not extensively documented in the reviewed literature, the reaction has been successfully performed on structurally analogous thieno[2,3-b]quinoline systems. For instance, the coupling of 3-iodo-4-methyl-2-phenylthieno[2,3-b]quinoline with various arylboronic acids demonstrates the feasibility of this transformation on the thieno[2,3-b]quinoline scaffold. rsc.org
In a representative procedure, the reaction is carried out using a palladium catalyst such as Pd(PPh₃)₄ in the presence of a base like K₂CO₃. The reaction typically proceeds in a solvent mixture, for example, dioxane and water, under thermal conditions to afford the corresponding arylated products in good yields. nih.gov This methodology allows for the introduction of diverse aryl and heteroaryl moieties, significantly expanding the chemical space accessible from the bromo-thienoquinoline precursor.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling on a Thieno[2,3-b]quinoline Core
| Parameter | Condition |
|---|---|
| Substrate | 3-Iodo-4-methyl-2-phenylthieno[2,3-b]quinoline |
| Coupling Partner | Phenylboronic acid |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | Dioxane/H₂O |
| Temperature | 100 °C |
| Yield | 85% |
Data derived from a study on a closely related analog. rsc.org
The Sonogashira coupling reaction is a highly effective method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a combination of palladium and copper complexes. researchgate.net This reaction has been successfully applied to halogenated thieno[2,3-b]quinolines to introduce alkynyl groups, which are valuable functionalities for further synthetic transformations or for their electronic properties. rsc.org
The reaction of 3-iodo-4-methyl-2-phenylthieno[2,3-b]quinoline with terminal alkynes such as phenylacetylene (B144264) serves as a pertinent example. The transformation is generally performed using a palladium catalyst like PdCl₂(PPh₃)₂, a copper(I) co-catalyst (CuI), and an amine base such as triethylamine (B128534) (Et₃N) in a solvent like DMF. These conditions typically furnish the desired alkynylated thieno[2,3-b]quinolines in high yields. rsc.org
Table 2: Representative Conditions for Sonogashira Coupling on a Thieno[2,3-b]quinoline Core
| Parameter | Condition |
|---|---|
| Substrate | 3-Iodo-4-methyl-2-phenylthieno[2,3-b]quinoline |
| Coupling Partner | Phenylacetylene |
| Catalyst | PdCl₂(PPh₃)₂ (3 mol%), CuI (3 mol%) |
| Base | Et₃N |
| Solvent | DMF |
| Temperature | 80 °C |
| Yield | 90% |
Data derived from a study on a closely related analog. rsc.org
The Heck reaction enables the synthesis of substituted alkenes through the palladium-catalyzed coupling of an unsaturated halide with an alkene. rsc.org This reaction provides a direct method for the vinylation of aryl halides and is a key tool for constructing larger π-conjugated systems. Its application to halo-thieno[2,3-b]quinolines allows for the introduction of various vinylic substituents. rsc.org
As an illustrative example, the reaction of 3-iodo-4-methyl-2-phenylthieno[2,3-b]quinoline with an alkene like styrene (B11656) can be performed to yield the corresponding olefinated product. Typical conditions involve a palladium catalyst such as Pd(OAc)₂, a phosphine (B1218219) ligand, and a base in a high-boiling solvent. rsc.org
Table 3: Representative Conditions for Heck Reaction on a Thieno[2,3-b]quinoline Core
| Parameter | Condition |
|---|---|
| Substrate | 3-Iodo-4-methyl-2-phenylthieno[2,3-b]quinoline |
| Coupling Partner | Styrene |
| Catalyst | Pd(OAc)₂ |
| Base | Et₃N |
| Solvent | DMF |
| Temperature | 100 °C |
| Yield | 81% |
Data derived from a study on a closely related analog. rsc.org
Functionalization Reactions of the Methyl Group
Based on the available scientific literature, specific studies on the functionalization of the 4-methyl group of this compound have not been reported. While methyl groups on heterocyclic rings can often undergo reactions such as oxidation, halogenation, or condensation, dedicated research on these transformations for this particular compound appears to be an unexplored area.
Transformations and Modifications of the Thiophene (B33073) Ring
The thiophene ring within the thieno[2,3-b]quinoline system is generally stable due to its aromatic character. However, thiophenes can undergo certain transformations such as electrophilic substitution, metallation followed by reaction with electrophiles, or oxidative ring-opening under specific conditions. scielo.org.mx Despite the general reactivity profile of thiophenes, specific examples of transformations or modifications involving the thiophene ring of this compound are not described in the surveyed literature.
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Quinoline (B57606) Moiety
The quinoline part of the molecule is a bicyclic aromatic system consisting of a benzene (B151609) ring and a pyridine (B92270) ring. Electrophilic aromatic substitution on the quinoline nucleus generally occurs on the more electron-rich benzene ring, preferentially at positions 5 and 8. The pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. researchgate.net
Conversely, nucleophilic aromatic substitution (SₙAr) is favored on the pyridine ring, particularly at positions 2 and 4, especially if a good leaving group is present and the ring is activated by electron-withdrawing groups. In the case of this compound, the bromine at position 6 is on the benzenoid ring and is generally unreactive towards SₙAr unless activated by strongly electron-withdrawing groups, such as a nitro group, in an adjacent position. mdpi.com Specific studies detailing either electrophilic or nucleophilic aromatic substitution reactions on the quinoline moiety of this compound itself are not available in the reviewed scientific literature.
Pathways of Oxidative Dimerization in Related Thienopyridines
The reaction of 3-aminothieno[2,3-b]pyridine-2-carboxamides with sodium hypochlorite (B82951) (bleach) has been reported to yield oxidative dimers through a process involving the cleavage of N-H and C(2)=C(3) bonds and the formation of three new sigma bonds. nih.gov It is noteworthy that in these reactions, the pyridine nitrogen and the thiophene sulfur atoms are not involved in the oxidation process. nih.gov
Two plausible mechanistic pathways have been proposed for this oxidative dimerization:
Mechanism 1: This pathway involves an initial electrophilic attack of Cl⁺ (from NaOCl) on the electron-rich thiophene ring, leading to a resonance-stabilized cation. Concurrently, deprotonation of an amide group (in the case of the studied thienopyridines) or another suitable proton in a different substrate could occur. The resulting anionic and cationic species could then combine, leading to a cascade of reactions that form the dimeric product.
Mechanism 2: An alternative mechanism suggests a single electron transfer (SET) process where the bleach acts as an oxidant to generate cation-radical species. These radicals could then dimerize to form dications, which subsequently undergo intramolecular heterocyclization to yield the final polycyclic dimeric structure.
These findings in the thienopyridine series suggest that this compound could potentially undergo similar oxidative dimerization reactions, especially if subjected to strong oxidizing agents. The presence of the electron-donating methyl group might influence the electron density of the heterocyclic system and thus its susceptibility to oxidation. The bromo substituent, being electron-withdrawing, might have a contrasting effect. The interplay of these electronic factors would likely determine the feasibility and outcome of such a reaction.
Further research would be necessary to determine the precise conditions and to characterize the resulting dimeric structures for this compound. However, the precedent set by related heterocyclic systems provides a strong foundation for exploring this aspect of its chemical reactivity.
Advanced Spectroscopic and Structural Elucidation of 6 Bromo 4 Methylthieno 2,3 B Quinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
No published ¹H NMR or ¹³C NMR data detailing chemical shifts (δ), coupling constants (J), or signal multiplicities for 6-Bromo-4-methylthieno[2,3-b]quinoline could be found.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Specific IR spectroscopic data, including characteristic vibrational frequencies (cm⁻¹) for the functional groups present in this compound, are not available in the reviewed literature.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Molecular Formula Confirmation
There is no available HRMS data to confirm the exact mass and molecular formula of this compound.
X-ray Crystallography for Definitive Solid-State Structure Determination
A crystallographic study of this compound has not been reported. Therefore, information regarding its crystal system, space group, unit-cell dimensions, and other parameters for definitive solid-state structure determination is unavailable.
Computational Chemistry and Theoretical Investigations of 6 Bromo 4 Methylthieno 2,3 B Quinoline
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics
Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms and energy landscapes of chemical reactions. For the thieno[2,3-b]quinoline scaffold, DFT calculations have been successfully employed to clarify the pathways of its synthesis. rsc.orgrsc.org One of the key synthetic routes to this heterocyclic system is through the iodocyclization of 3-alkynyl-2-(methylthio)quinolines. rsc.orgrsc.org
DFT studies can elucidate this process by mapping the entire reaction pathway, calculating the Gibbs free energies of reactants, intermediates, transition states, and products. rsc.org This allows researchers to understand the feasibility of a proposed mechanism and identify the rate-determining steps. For instance, calculations can confirm the regioselectivity of the cyclization reaction, explaining why the reaction proceeds to form the thieno[2,3-b]quinoline structure. rsc.orgrsc.org By modeling the molecular geometries and energies at each stage, DFT provides a detailed picture of the bond-forming and bond-breaking events, offering insights that are often difficult to obtain through experimental means alone. documentsdelivered.com
Table 1: Representative Data from DFT Analysis of a Reaction Pathway
| Reaction Species | Description | Relative Gibbs Free Energy (kcal/mol) | Role in Reaction |
| Reactants | Starting materials (e.g., 3-alkynyl-2-(methylthio)quinoline + I₂) | 0.0 (Reference) | Initial components |
| Intermediate 1 | Iodonium ion complex formed after initial electrophilic attack | -5.2 | First stable intermediate |
| Transition State 1 | Energy maximum leading to the cyclization step | +15.8 | Activation barrier for ring closure |
| Intermediate 2 | Cyclized cationic intermediate | -12.4 | Product of the key cyclization step |
| Transition State 2 | Energy maximum for the final deprotonation/rearrangement | +8.1 | Activation barrier for product formation |
| Products | Final thieno[2,3-b]quinoline derivative + byproducts | -25.6 | Final stable outcome |
Note: The energy values in this table are illustrative, based on typical DFT studies of cyclization reactions, and represent the type of data generated.
Quantum Chemical Calculations for Prediction of Electronic Structure and Reactivity Profiles
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity. For 6-Bromo-4-methylthieno[2,3-b]quinoline, these methods can predict how the molecule will interact with other chemical species. A key approach is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. nih.govrsc.org Furthermore, the spatial distribution of these orbitals reveals the most likely sites for electrophilic and nucleophilic attack.
Table 2: Key Quantum Chemical Descriptors and Their Significance
| Descriptor | Formula | Significance |
| HOMO Energy (EHOMO) | - | Indicates electron-donating capability; higher energy means a better electron donor. |
| LUMO Energy (ELUMO) | - | Indicates electron-accepting capability; lower energy means a better electron acceptor. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Relates to chemical reactivity and kinetic stability; smaller gap suggests higher reactivity. nih.gov |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution; higher hardness indicates lower reactivity. nih.gov |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the "escaping tendency" of electrons; related to electronegativity. nih.gov |
| Electrophilicity Index (ω) | μ² / 2η | Quantifies the ability of a molecule to accept electrons; a measure of its electrophilic character. nih.gov |
In Silico Modeling for Structure-Property Relationships and Predictive Analysis
In silico modeling uses computational methods to predict the properties and biological activities of molecules, thereby establishing structure-property or structure-activity relationships (SAR). This approach is crucial in fields like drug discovery for optimizing lead compounds. For this compound, various in silico techniques can be applied to predict its potential as a therapeutic agent. researchgate.net
Molecular docking is a prominent technique used to predict how a molecule (ligand) binds to the active site of a biological target, typically a protein or enzyme. nih.govsemanticscholar.orgscielo.br By simulating the interaction between this compound and a specific protein, docking can estimate the binding affinity (e.g., in kcal/mol) and identify key interactions like hydrogen bonds and hydrophobic contacts. nih.gov This information is vital for understanding the molecule's mechanism of action and for suggesting structural modifications to improve potency. rhhz.net
Another powerful in silico method is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties (descriptors). sphinxsai.com Although requiring data on related compounds, a QSAR model could predict the activity of this compound based on its calculated descriptors. Furthermore, computational tools can predict pharmacokinetic properties through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis, providing early insights into a compound's drug-like characteristics. researchgate.netresearchgate.net
Table 3: Typical Workflow for an In Silico Molecular Docking Study
| Step | Description | Tools/Software | Outcome |
| 1. Target Preparation | Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank) and prepare it by removing water molecules, adding hydrogens, and assigning charges. | AutoDock Tools, Maestro | A refined protein structure ready for docking. |
| 2. Ligand Preparation | Generate the 3D structure of this compound and optimize its geometry to find the lowest energy conformation. | ChemDraw, Avogadro | An optimized, low-energy 3D ligand structure. |
| 3. Docking Simulation | Define the binding site on the protein and run the docking algorithm to explore possible binding poses of the ligand within this site. | AutoDock Vina, Glide | A set of potential binding poses ranked by a scoring function. |
| 4. Analysis of Results | Analyze the top-ranked pose to determine the binding affinity score and visualize the specific molecular interactions (e.g., hydrogen bonds, π-π stacking) between the ligand and protein residues. | Discovery Studio, PyMOL | Prediction of binding energy and identification of key interacting amino acids. nih.gov |
Advanced Research Applications of Thieno 2,3 B Quinoline Derivatives
Exploration in Materials Science and Organic Electronic Applications
The field of organic electronics leverages the properties of carbon-based molecules for applications in electronic devices. Fused-ring systems containing thiophene (B33073) are a cornerstone of this field, valued for their potential as organic semiconductors. nih.gov Thienoacenes, which are ladder-type molecules composed of fused thiophene rings, have been extensively studied for their use in organic field-effect transistors (OFETs). nih.gov
Derivatives of dithieno[3,2-b:2′,3′-d]thiophene (DTT), a related fused thiophene structure, have been synthesized and demonstrated to be effective solution-processable small molecular semiconductors. mdpi.com These materials are attractive for creating flexible, large-area electronic devices at a low cost, such as OFETs, organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). mdpi.commdpi.com Similarly, benzo[b]thieno[2,3-d]thiophene (BTT) derivatives have been developed as solution-processable semiconductors, exhibiting p-channel behavior with notable hole mobility and high current on/off ratios in OFETs. mdpi.com The structural similarities of thieno[2,3-b]quinoline to these successful thieno-based semiconductors suggest its potential as a valuable scaffold for designing new materials in organic electronics.
Chemical Biology Research as Molecular Probes
Thieno[2,3-b]quinoline derivatives have emerged as versatile tools in chemical biology, enabling the investigation of complex biological systems. Their ability to interact with specific biomolecules and perturb cellular pathways makes them valuable as molecular probes.
Investigation of Molecular Interactions with Select Biomolecular Targets (e.g., protein kinases, PI3K, mTOR)
Protein kinases (PKs) are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov Consequently, kinase inhibitors are a major focus of drug discovery. Thieno[2,3-b]quinoline derivatives have shown significant promise in this area.
Computational docking and in vitro screening of a series of pyrimido[4′,5′:4,5]thieno(2,3-b)quinolines (PTQs) identified 4-butylaminopyrimido[4′,5′:4,5]thieno(2,3-b)quinoline (BPTQ) as an effective inhibitor of Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) and Checkpoint Kinase 2 (CHK2). nih.govresearchgate.net The compound exhibited potent inhibitory activity, as detailed in the table below. nih.gov
| Kinase Target | BPTQ IC₅₀ Value (μmol/L) |
| VEGFR1 | 0.54 ± 0.16 |
| CHK2 | 1.70 ± 0.25 |
Furthermore, the broader quinoline (B57606) scaffold is known to be a key component in inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently deregulated in cancer. nih.govresearchgate.net Research on related quinoline-based molecules has led to the discovery of potent, second-generation mTOR inhibitors that disrupt the entire PI3K-Akt-mTOR cascade. nih.govresearchgate.net Thieno[2,3-d]pyrimidine derivatives, which share structural motifs, have also been designed as anti-PI3K agents, with some compounds showing significant inhibitory activity against PI3Kβ and PI3Kγ isoforms. nih.gov This body of research highlights the potential of the thieno[2,3-b]quinoline core structure for developing targeted probes and inhibitors for key protein kinases.
Probing Perturbations in Cellular Metabolic Pathways (e.g., glycolysis, glycosphingolipid, pyruvate (B1213749), and inositol (B14025) metabolism)
Molecular probes that can perturb and report on cellular metabolism are crucial for understanding disease states. Research on a closely related thieno[2,3-b]pyridine (B153569) derivative has demonstrated a significant impact on the metabolic profile of breast cancer cells. nih.gov Treatment with the compound induced a shift from lipid to glucose metabolism and affected several key pathways. nih.gov
Metabolic profiling using gas chromatography-mass spectrometry (GC-MS) identified 21 metabolites that were altered upon treatment. The most significant impact was observed in glycolysis/gluconeogenesis, pyruvate metabolism, and inositol metabolism. nih.gov This demonstrates the utility of this class of compounds in probing fundamental metabolic activities within cancer cells.
Additionally, these compounds have been used to investigate the expression of glycosphingolipids (GSLs), which are important components of cell membranes involved in tumor progression. nih.gov Treatment with a thieno[2,3-b]pyridine derivative altered the expression of specific GSLs on both cancer stem cells and non-stem cancer cells, indicating that these molecules can be used to probe the complex landscape of cell-surface glycolipids. nih.govmdpi.com Studies on a similar thieno[2,3-b]pyridine compound in ovarian cancer cell lines also confirmed its impact on cellular metabolism, noting a reduction in inositol levels, consistent with the compound's action on phospholipase C (PLC), an enzyme involved in inositol metabolism. mdpi.com
| Affected Metabolic Pathway | Key Metabolites/Observations |
| Glycolysis/Gluconeogenesis | Alterations in key metabolites indicating a metabolic shift. nih.gov |
| Pyruvate Metabolism | Changes in pyruvate-related compounds. nih.gov |
| Inositol Metabolism | Reduction in inositol levels observed after treatment. mdpi.com |
| Glycosphingolipid (GSL) Metabolism | Changes in the expression of GSLs like Gg3Cer and GalNAc-GM1b on cancer cells. nih.gov |
Development of Chemical Tools for Biological Imaging Modalities
The development of fluorescent small molecules for in vivo imaging is a critical goal in diagnostics and targeted therapy. The thienoquinoline scaffold has contributed to the creation of such tools. A notable example is TOPKi-NBD , a fluorescent small molecule designed for tumor imaging. nih.govbohrium.comnih.gov This probe was synthesized by conjugating a fluorescent sensor (NBD) to a thieno[2,3-c]quinoline-based inhibitor of T-LAK cell-originated protein kinase (TOPK), a biomarker overexpressed in many cancers. researchgate.netresearchgate.net
TOPKi-NBD demonstrated specific uptake in tumors after systemic administration and was detectable within cancer cells, confirming its utility for in vivo imaging. nih.govnih.gov Blocking experiments with an unlabeled version of the inhibitor confirmed the specificity of the probe for its target. bohrium.comimaginglab.org This work establishes that the thienoquinoline scaffold can be functionalized to create sophisticated chemical tools for biological imaging, with potential applications in tumor delineation and intraoperative guidance. nih.govresearchgate.net
Future Research Directions and Methodological Innovations
Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency
Future synthetic strategies for 6-Bromo-4-methylthieno[2,3-b]quinoline will likely prioritize sustainability and efficiency. Current methods often involve multi-step processes that may utilize harsh reagents. bohrium.com Green chemistry principles are expected to drive the development of new synthetic pathways.
Table 1: Comparison of Potential Synthetic Approaches
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Metal-Catalyzed C-H Functionalization | High atom economy, mild reaction conditions. researchgate.net | Development of non-precious metal catalysts. |
| One-Pot Multi-Component Reactions | Reduced reaction steps, time and resource efficiency. rsc.org | Optimization of reaction conditions for regioselectivity. |
| Flow Chemistry | Improved safety, scalability, and reproducibility. | Design of continuous-flow reactors for key synthetic steps. |
Exploration of Regio- and Stereoselective Functionalization Strategies
The biological activity and material properties of this compound derivatives are highly dependent on the precise arrangement of functional groups. Therefore, the development of regio- and stereoselective functionalization methods is a critical area for future research.
Transition metal catalysis has emerged as a powerful tool for the site-selective C-H functionalization of quinoline (B57606) systems. mdpi.com Future work could focus on adapting these methods to the thieno[2,3-b]quinoline scaffold, allowing for the introduction of various substituents at specific positions. Furthermore, the development of chiral catalysts could enable the enantioselective synthesis of derivatives, which is particularly important for pharmacological applications where stereochemistry often dictates efficacy. researchgate.net
Application of Advanced Spectroscopic Techniques for Deeper Mechanistic Insights
A thorough understanding of reaction mechanisms is essential for optimizing synthetic routes and designing novel reactions. Advanced spectroscopic techniques will play a pivotal role in gaining deeper mechanistic insights into the formation and functionalization of this compound.
In situ spectroscopic methods, such as real-time Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, can be employed to monitor reaction progress and identify transient intermediates. rsc.orgdocumentsdelivered.com Computational tools, particularly Density Functional Theory (DFT) calculations, can complement experimental data by modeling reaction pathways and transition states, providing a comprehensive understanding of the underlying mechanisms. rsc.org
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of novel compounds. nih.govjddtonline.infoijettjournal.orgjsr.org For this compound, AI and ML algorithms can be utilized in several key areas.
Predictive modeling can be used to forecast the biological activities and physicochemical properties of virtual derivatives, enabling the prioritization of promising candidates for synthesis. mdpi.com Machine learning can also aid in the optimization of reaction conditions by analyzing large datasets to identify the factors that maximize yield and selectivity. nih.gov This data-driven approach has the potential to significantly accelerate the discovery of new this compound-based drugs and materials.
Table 2: Applications of AI and ML in this compound Research
| Application Area | AI/ML Technique | Potential Impact |
| Virtual Screening | Quantitative Structure-Activity Relationship (QSAR) modeling. mdpi.com | Rapid identification of derivatives with desired biological activity. |
| Synthesis Planning | Retrosynthesis prediction algorithms. | Design of efficient and novel synthetic routes. |
| Property Prediction | Deep learning models. mdpi.com | Accurate prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. jddtonline.info |
Expanded Scope of Applications in Emerging Interdisciplinary Scientific Fields
While thieno[2,3-b]quinolines have shown promise in areas such as cancer therapy, their potential applications extend to a wide range of interdisciplinary fields. researchgate.netnih.gov Future research should explore the utility of this compound and its derivatives in these emerging areas.
In materials science, the unique photophysical properties of the thieno[2,3-b]quinoline scaffold could be exploited for the development of organic light-emitting diodes (OLEDs) and chemical sensors. In the field of chemical biology, derivatives of this compound could be designed as molecular probes to study biological processes or as inhibitors of novel therapeutic targets. nih.gov The exploration of these new frontiers will undoubtedly uncover novel and valuable applications for this versatile heterocyclic system.
Q & A
How can Suzuki-Miyaura cross-coupling reactions be optimized to introduce aryl groups at the 6-bromo position of 4-methylthieno[2,3-b]quinoline?
Answer:
Optimization involves:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for improved yield and regioselectivity.
- Solvent/base systems : Use toluene/EtOH (3:1) with Na₂CO₃ to balance solubility and reactivity.
- Temperature : Reactions typically proceed at 80–100°C under inert conditions.
- Boronic acid equivalents : 1.2–1.5 equivalents to minimize side reactions.
- Monitoring : TLC or LC-MS to track consumption of the brominated starting material.
Reference protocols for similar thienoquinoline systems (e.g., coupling with 3-methoxyphenylboronic acid) show >80% yields under these conditions .
What strategies resolve contradictory ¹H/¹³C NMR spectral data for 6-bromo-4-methylthieno[2,3-b]quinoline derivatives?
Answer:
- 2D NMR techniques : Use HSQC and HMBC to assign overlapping proton and carbon signals (e.g., distinguishing quinoline C-2 vs. thiophene protons).
- Comparative analysis : Reference data from structurally analogous compounds (e.g., 10-bromo-4,8-dimethoxyquinoline derivatives, where δH 7.2–8.5 ppm correlates with aromatic protons) .
- Solvent effects : Record spectra in DMSO-d₆ or CDCl₃ to assess shifts induced by hydrogen bonding.
| Observed Signal (δ, ppm) | Assignment | Reference Compound (δ, ppm) |
|---|---|---|
| 7.8 (d, J=8 Hz) | Quinoline H-5 | 7.7–7.9 in C₁₈H₂₂BrNO₄ |
| 2.6 (s) | CH₃ group | 2.4–2.7 in methyl-substituted quinolines |
What in vitro models are suitable for evaluating the bioactivity of this compound?
Answer:
- Anticancer assays : Use MTT or SRB assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations. Derivatives like 4-anilinofuroquinolines show IC₅₀ values <10 µM .
- Antimicrobial testing : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Pyrroloquinoline derivatives exhibit MIC values of 2–8 µg/mL .
- Enzyme inhibition : Screen against kinases or topoisomerases using fluorescence-based assays.
How can computational methods predict the reactivity of this compound?
Answer:
- CNDO/2 calculations : Determine atomic charges and frontier molecular orbitals to identify nucleophilic/electrophilic sites. For thieno[2,3-b]quinoline, the C-6 bromine atom withdraws electron density, making C-5 and C-7 susceptible to electrophilic attack .
- DFT studies : Optimize geometry using B3LYP/6-31G(d) to calculate bond lengths and angles. Compare with crystallographic data from brominated quinolines (e.g., C-Br bond length ~1.89 Å) .
How does the bromine substituent influence regioselectivity in electrophilic substitutions?
Answer:
- Directing effects : Bromine at C-6 deactivates the quinoline ring, directing electrophiles to the electron-rich thiophene moiety.
- Competition with methyl group : The methyl group at C-4 exerts steric hindrance, favoring substitution at C-2 or C-8. Observed in brominated analogs (e.g., 6-bromo-4-chloroquinoline derivatives) .
How to design structure-activity relationship (SAR) studies for this compound analogs?
Answer:
- Core modifications : Replace thiophene with furan (e.g., furo[2,3-b]quinolines) to assess π-system flexibility .
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) at C-2 to enhance cytotoxicity (IC₅₀ improvements by 3–5 fold observed in fluorinated derivatives) .
- Bioisosteric replacement : Substitute bromine with -CN or -NO₂ to compare halogen bonding effects .
What protocols ensure stability during storage of this compound?
Answer:
- Storage conditions : Keep at 0–6°C under argon to prevent decomposition (supported by stability data for brominated isoquinolines) .
- Purity monitoring : Use HPLC (C18 column, MeOH/H₂O 70:30) to detect degradation products. Purity >97% is critical for reproducibility .
How to address low solubility in biological assays?
Answer:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
- Prodrug strategies : Synthesize phosphate esters (e.g., 4-methyl group esterification), improving aqueous solubility by 10–20× .
What crystallographic techniques characterize this compound?
Answer:
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (CHCl₃/hexane). For brominated quinolines, space group P2₁/c and Z=4 are common .
- Hirshfeld surface analysis : Quantify Br···H interactions (typical dₑ ≈ 3.0 Å) .
How to interpret isotopic patterns in ESI-MS for brominated derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
